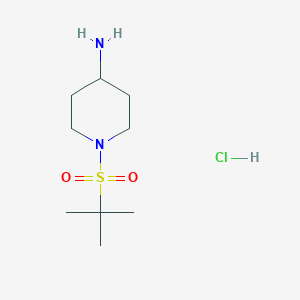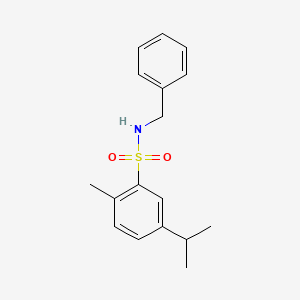![molecular formula C15H12FN3O2 B2591193 N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide CAS No. 1444690-43-0](/img/structure/B2591193.png)
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. CFM-2 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that plays a crucial role in the central nervous system.
作用机制
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is a competitive antagonist of the α7 nAChR. When N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide binds to the receptor, it prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. By blocking the α7 nAChR, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can modulate the activity of neurons and other cells that express this receptor. The exact mechanism by which N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide interacts with the α7 nAChR is still under investigation, but it is thought to involve the binding of N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide to a specific site on the receptor.
Biochemical and Physiological Effects
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In neurons, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can reduce the activity of the α7 nAChR, leading to changes in synaptic transmission and plasticity. In immune cells, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can modulate the release of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has also been shown to have effects on behavior, with studies suggesting that α7 nAChR antagonism can improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has several advantages as a research tool. It is highly selective for the α7 nAChR, which allows researchers to specifically target this receptor without affecting other nAChR subtypes. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to using N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide in lab experiments. One major limitation is that N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is a competitive antagonist, which means that it only blocks the α7 nAChR when acetylcholine is present. This can make it difficult to study the effects of α7 nAChR antagonism in systems where acetylcholine levels are low. Additionally, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
未来方向
There are several areas of future research that could be explored using N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide as a tool. One potential direction is the use of N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the role of the α7 nAChR in neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide could be used to study the effects of α7 nAChR antagonism on neuronal function and behavior in animal models of these diseases. Finally, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide could be used in combination with other drugs to explore potential synergistic effects on the α7 nAChR. Overall, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has the potential to be a valuable research tool for studying the α7 nAChR and its role in various biological systems.
合成方法
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-fluoronicotinic acid with 4-(cyanomethoxy)benzyl bromide in the presence of a base, followed by an amidation reaction with ammonia and the final deprotection of the cyano group with trifluoroacetic acid. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been used extensively in scientific research as a tool to study the α7 nAChR. This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and inflammation. By selectively blocking the α7 nAChR, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can help researchers understand the role of this receptor in various biological systems. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been used in both in vitro and in vivo experiments to study the effects of α7 nAChR antagonism on neuronal function, inflammation, and behavior.
属性
IUPAC Name |
N-[[4-(cyanomethoxy)phenyl]methyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-14-6-3-12(10-18-14)15(20)19-9-11-1-4-13(5-2-11)21-8-7-17/h1-6,10H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFQHZUUYOMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)F)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



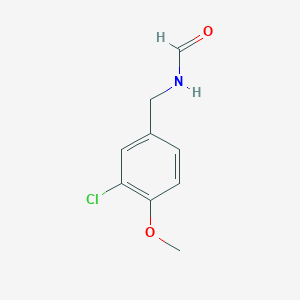
![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)
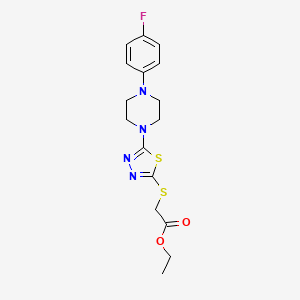
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)

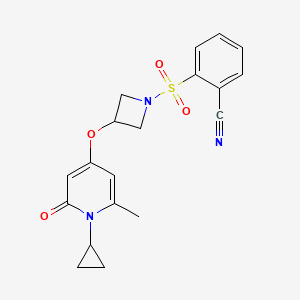
![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)
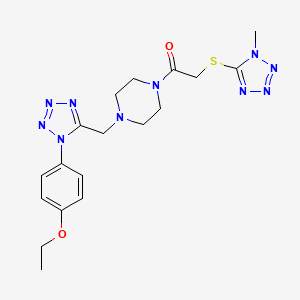
![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)
